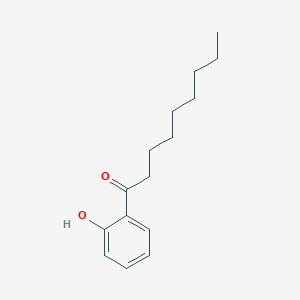

1-(2-Hydroxyphenyl)nonan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAGYCQGSMZTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392827 | |

| Record name | 1-(2-hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-60-3 | |

| Record name | 1-(2-hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Bioprospecting of 1 2 Hydroxyphenyl Nonan 1 One

Isolation and Characterization of 1-(2-Hydroxyphenyl)nonan-1-one from Botanical Sources

Specific Plant Families and Species Yielding Structurally Related Compounds

While this compound has not been specifically isolated, the Myristicaceae family is a rich source of structurally related diarylnonanoids. nih.gov These compounds, characterized by two aromatic rings linked by a nine-carbon chain, have been identified in various parts of plants from the genus Myristica. For instance, extensive phytochemical investigations of Myristica fragrans (nutmeg) have led to the isolation of numerous neolignan-diarylnonanoid, propenylbenzene-diarylnonanoid, and other complex conjugates. nih.gov

Table 1: Examples of Diarylalkanoids from the Myristicaceae Family

| Compound Class | Specific Examples | Plant Source |

|---|

This table presents compounds structurally related to this compound to provide context on potential botanical sources.

Distributional Patterns of this compound within Plant Tissues

There is no specific information regarding the distribution of this compound within plant tissues. However, the distribution of phenolic compounds, in general, is well-studied. Phenolics are secondary metabolites found throughout the plant. nih.gov Their localization can be highly specific and is dependent on the plant species and developmental stage.

Generally, phenolic compounds are found in higher concentrations in border tissues, providing a protective barrier. ishs.org They are also frequently located in the phloem, xylem rays, and primary xylem. ishs.org In flax (Linum usitatissimum), for example, cell wall phenolic compounds have been analyzed in xylem and bast fiber-rich peels of the stems. wur.nlresearchgate.net The specific distribution of a particular compound like this compound would require targeted phytochemical analysis of different plant organs (roots, stems, leaves, flowers, and seeds).

Ecological Roles and Significance of this compound in Plant Systems

The direct ecological role of this compound in plant systems has not been investigated. However, the functions of related phenolic compounds, such as flavonoids and other diarylalkanoids, suggest potential roles in plant defense and interaction with the environment.

Phenolic compounds are crucial for a plant's defense against various biotic and abiotic stresses. nih.gov Flavonoids, a major class of phenolic compounds, act as antioxidants, protecting the plant from damage caused by reactive oxygen species (ROS) generated during stressful conditions. mdpi.com They can also function as UV screens and signal molecules. nih.gov

Diarylnonanoids and related compounds isolated from Myristica fragrans have demonstrated anti-inflammatory, antioxidant, antibacterial, and antifungal activities. nih.gov This suggests that if this compound were present in plants, it might contribute to the chemical defense against herbivores and pathogens. Diarylheptanoids, another class of related compounds found in plants like ginger (Zingiber officinale), also exhibit a range of biological activities, further supporting the likely defensive role of such phenolic structures in plants. researchgate.net The ecological context, including the plant community and topographical data, can influence the chemical composition of these secondary metabolites. mdpi.com

Detection of this compound in Microbial Metabolites

Currently, there are no scientific reports detailing the detection or isolation of this compound as a metabolite from microbial sources. The study of microbial secondary metabolites is a vast field, and while many phenolic compounds are known to be produced by fungi and bacteria, this specific compound has not been identified.

Fungal and Bacterial Origins of Structurally Related Compounds

While there is no direct evidence for this compound, microbes are known to produce a vast array of phenolic compounds. Fungal endophytes, for instance, can produce various antimicrobial metabolites, including flavonoids. The biosynthesis of these compounds often involves pathways like the phenylpropanoid synthesis pathway. Bacteria, particularly those in the genus Deinococcus, are known to produce unique pigments like carotenoids, which have significant antioxidant properties. nih.gov The potential for microbial synthesis of phenolic ketones like this compound remains an area for future research.

Biosynthetic Diversity in Microbial Production of this compound

Given the absence of this compound in the known microbial metabolome, there is no information on its biosynthetic pathways in microorganisms. The biosynthesis of microbial pigments and other secondary metabolites can be enhanced through metabolic engineering and synthetic biology. nih.gov Should a microbial source for this compound be discovered, these techniques could be employed to increase its production for further study and potential applications.

Extraction and Purification Methodologies for Natural this compound

The extraction and purification of this compound from a natural matrix would employ a combination of standard and advanced techniques tailored to its physicochemical properties—specifically, its phenolic nature and the presence of a long alkyl chain.

A generalized workflow for its isolation would begin with the extraction of the biomass with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, to obtain a crude extract. This would be followed by solvent-solvent partitioning to separate compounds based on their polarity. Given its phenolic hydroxyl group and the nonpolar nonanoyl chain, this compound would be expected to exhibit intermediate polarity.

Advanced Chromatographic Techniques for Isolation

Following preliminary purification, advanced chromatographic techniques would be essential for the isolation of this compound in high purity.

Column Chromatography: Initial separation of the crude extract would likely involve column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient elution system of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate).

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of isomeric compounds can often be improved by using neutral eluents containing phosphate (B84403) buffers. nih.gov

Gas Chromatography (GC): Due to its volatility, gas chromatography, particularly coupled with a mass spectrometer (GC-MS), could also be employed for both separation and identification. The use of a mid-polar stationary phase, such as poly(trifluoropropylmethylsiloxane), can provide excellent separation of long-chain ketones. researchgate.net

Spectroscopic Approaches for Structural Elucidation of Natural Isolates

The definitive identification and structural elucidation of isolated this compound would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the hydroxyphenyl ring (typically in the range of 6.5-8.0 ppm), a singlet for the phenolic hydroxyl proton (which may be broad and its chemical shift can vary), and signals for the aliphatic protons of the nonanoyl chain. The methylene (B1212753) group adjacent to the carbonyl group would appear as a triplet.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon (typically downfield, around 200 ppm), distinct signals for the aromatic carbons (in the 115-160 ppm region), and a series of signals for the carbons of the alkyl chain.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI-MS): This technique would likely show a molecular ion peak corresponding to the exact mass of this compound. Characteristic fragmentation would include alpha-cleavage at the carbonyl group and the loss of alkyl fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact molecular formula of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong absorption band around 1650-1680 cm⁻¹ would be characteristic of the C=O stretching of the aryl ketone.

Below is a table summarizing the expected spectroscopic data for this compound based on general principles for similar compounds.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 ppm |

| Phenolic -OH | Variable, broad singlet | |

| -CH₂- (adjacent to C=O) | ~2.8 - 3.0 ppm (triplet) | |

| -CH₂- (alkyl chain) | ~1.2 - 1.7 ppm | |

| Terminal -CH₃ | ~0.9 ppm (triplet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~200 - 210 ppm |

| Aromatic Carbons | 115 - 160 ppm | |

| Alkyl Chain Carbons | 20 - 40 ppm | |

| IR Spectroscopy | Phenolic O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850 - 2960 cm⁻¹ | |

| Carbonyl C=O Stretch | ~1650 - 1680 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ |

Synthetic Methodologies and Chemical Transformations of 1 2 Hydroxyphenyl Nonan 1 One

Classical Organic Synthetic Routes to 1-(2-Hydroxyphenyl)nonan-1-one

Friedel-Crafts Acylation Strategies for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In principle, this compound could be synthesized by the direct acylation of phenol (B47542) with nonanoyl chloride or nonanoic anhydride (B1165640). This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the nonanoyl chloride and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich phenol ring. However, the direct acylation of phenols presents challenges. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyaryl ketone, or O-acylation on the phenolic oxygen to form a phenyl ester. organic-chemistry.org O-acylation is often the kinetically favored product. organic-chemistry.org

Furthermore, the hydroxyl group of phenol can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. researchgate.net To circumvent these issues, a stoichiometric amount or even an excess of the catalyst is often required. The choice of solvent and reaction temperature can also influence the ratio of ortho to para isomers. Generally, non-polar solvents and higher temperatures favor the formation of the ortho-substituted product, this compound. wikipedia.org

To enhance the regioselectivity for the ortho product, a two-step process involving a protective group can be employed. The phenolic hydroxyl group is first protected, for instance, as a silyl ether. nih.gov This protected phenol is then subjected to Friedel-Crafts acylation. The directing effect of the protected group and steric hindrance can favor ortho-acylation. The protecting group is subsequently removed during the reaction workup to yield the desired this compound. nih.gov

Table 1: Key Parameters in Friedel-Crafts Acylation for this compound Synthesis

| Parameter | Description | Influence on Synthesis |

| Acylating Agent | Nonanoyl chloride or nonanoic anhydride | Source of the nonanoyl group. |

| Catalyst | Lewis acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) | Generates the acylium ion and promotes the reaction. Stoichiometric amounts are often necessary. nih.gov |

| Solvent | Inert organic solvents (e.g., nitrobenzene, carbon disulfide) | Can influence the regioselectivity; non-polar solvents tend to favor the ortho product. wikipedia.org |

| Temperature | Typically ranges from 0 to 100°C | Higher temperatures generally favor the formation of the ortho isomer. nih.gov |

| Protecting Group | Silyl ethers, etc. | Can be used to prevent O-acylation and improve the yield and regioselectivity of the ortho-acylated product. nih.gov |

Esterification and Rearrangement Pathways Leading to the Core Structure

The Fries rearrangement provides an alternative and often more effective route to this compound. This reaction involves the rearrangement of a phenolic ester, in this case, phenyl nonanoate, to a hydroxyaryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgajchem-a.com The initial step is the esterification of phenol with nonanoyl chloride or nonanoic anhydride to form phenyl nonanoate. This is typically a straightforward reaction.

The subsequent Fries rearrangement is catalyzed by Lewis acids like aluminum chloride. ajchem-a.com The mechanism is believed to involve the formation of an acylium ion, similar to the Friedel-Crafts reaction, which then intramolecularly acylates the aromatic ring. wikipedia.org A significant advantage of the Fries rearrangement is that it can be highly regioselective. The ortho- and para-isomers are the main products, and the ratio can be controlled by the reaction conditions. wikipedia.org

High temperatures favor the formation of the ortho-isomer, this compound, which is the thermodynamically more stable product due to the formation of a chelate complex with the aluminum catalyst. wikipedia.org Conversely, lower temperatures tend to favor the para-isomer. The choice of solvent also plays a role, with non-polar solvents favoring the ortho product. wikipedia.org

A photochemical variant, the photo-Fries rearrangement, can also be employed. This reaction proceeds via a radical mechanism and can also yield ortho- and para-isomers. However, it often results in lower yields and is less commonly used for commercial production. wikipedia.org

Table 2: Comparison of Fries Rearrangement Conditions for Ortho/Para Selectivity

| Condition | Favors Ortho-Product (this compound) | Favors Para-Product (1-(4-Hydroxyphenyl)nonan-1-one) |

| Temperature | High wikipedia.orgajchem-a.com | Low wikipedia.orgajchem-a.com |

| Solvent Polarity | Low (non-polar solvents) wikipedia.org | High (polar solvents) |

| Catalyst | Lewis acids (e.g., AlCl₃) are essential for the thermal reaction. ajchem-a.com | Lewis acids are also used. |

Multi-step Reaction Sequences for Regioselective Synthesis

To achieve high regioselectivity for the synthesis of this compound, multi-step synthetic sequences are often designed. These strategies typically involve the use of directing groups or the construction of the molecule in a stepwise fashion to control the position of acylation.

One common strategy involves the protection of the phenolic hydroxyl group, as mentioned in the context of Friedel-Crafts acylation. By choosing an appropriate protecting group, not only is O-acylation prevented, but the electronic and steric properties of the substrate can be modified to favor ortho-acylation. For example, some protecting groups can act as ortho-directing groups through chelation control with the Lewis acid catalyst.

Another multi-step approach could involve the synthesis of a precursor molecule where the ortho-position is activated or the para-position is blocked. For instance, a phenol derivative with a blocking group at the para-position can be acylated, forcing the nonanoyl group to add to the ortho-position. The blocking group is then removed in a subsequent step.

Furthermore, more complex multi-step syntheses can be envisioned that build the aromatic ring with the desired substitution pattern already in place. However, for a relatively simple molecule like this compound, the Fries rearrangement under optimized conditions for ortho-selectivity often provides the most direct and efficient multi-step route (esterification followed by rearrangement).

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in organic chemistry. This includes the use of novel catalysts and the application of green chemistry principles to reduce waste and improve safety.

Catalytic Methods for Enhanced Efficiency and Selectivity

Research into the Friedel-Crafts and Fries reactions has led to the development of more efficient and reusable catalysts to replace the stoichiometric amounts of corrosive Lewis acids like AlCl₃. For the synthesis of this compound, these modern catalytic methods could offer significant advantages.

Heterogeneous catalysts, such as zeolites, clays, and metal oxides, have been explored for Friedel-Crafts acylation. researchgate.net These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the workup procedure and reducing waste. researchgate.net The shape-selectivity of zeolites can also be exploited to favor the formation of a specific isomer.

Milder Lewis acids, such as bismuth triflate (Bi(OTf)₃), have been shown to be effective catalysts for the Fries rearrangement in catalytic amounts (e.g., 10 mol%). researchgate.net These catalysts are often more tolerant to moisture and air, making them easier to handle than traditional Lewis acids. researchgate.net The use of catalytic amounts of the promoter significantly reduces the environmental impact of the reaction.

Other catalytic systems, such as methanesulfonic acid (MSA) treated with methanesulfonic anhydride, have been developed as an environmentally friendly alternative for the Fries rearrangement. organic-chemistry.org This system provides high yields and good regioselectivity, favoring the para-isomer, but optimization could potentially lead to conditions favoring the ortho-product. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect is the use of greener solvents or even solvent-free reaction conditions. Ionic liquids, for example, have been investigated as both solvents and catalysts for the Fries rearrangement, offering potential for recyclability and improved reaction rates. researchgate.net Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), can significantly reduce waste and energy consumption. mdpi.com

The development of catalytic methods, as discussed in the previous section, is also a core principle of green chemistry. Using catalytic amounts of a reusable catalyst is inherently more sustainable than using stoichiometric amounts of a single-use reagent.

Furthermore, exploring biosynthetic routes or using bio-based starting materials could be a future direction for the green synthesis of this compound. While not yet established for this specific compound, biocatalysis is a rapidly growing field with the potential to offer highly selective and environmentally benign synthetic pathways.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Employing heterogeneous catalysts (zeolites, clays) or milder Lewis acids (bismuth triflate). researchgate.netresearchgate.net | Reduced catalyst loading, easier separation, reusability, lower waste. |

| Safer Solvents and Auxiliaries | Utilizing ionic liquids as recyclable reaction media. researchgate.net | Reduced use of volatile organic compounds, potential for catalyst recycling. |

| Design for Energy Efficiency | Employing microwave irradiation or mechanochemical methods. mdpi.com | Shorter reaction times, lower energy consumption. |

| Atom Economy | Optimizing reactions like the Fries rearrangement to maximize the incorporation of starting materials into the final product. | Minimized byproduct formation. |

| Use of Renewable Feedstocks | (Future prospect) Exploring biosynthetic pathways or using phenol and nonanoic acid derived from biomass. | Reduced reliance on petrochemical feedstocks. |

Flow Chemistry and Continuous Processing Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.govnih.gov For the synthesis of ortho-hydroxyaryl ketones like this compound, the photo-Fries rearrangement in a flow system is a particularly relevant and modern approach.

The photo-Fries rearrangement involves the light-induced transposition of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones. wikipedia.org Mechanistically, the photo-excited ester undergoes homolytic cleavage to form a radical pair. In a solvent cage, these radicals can recombine to form the acylated products. Performing this reaction in a continuous flow reactor, typically made of narrow-bore tubing (e.g., PFA or FEP), allows for precise control over irradiation time, uniform light penetration, and rapid heat dissipation. nih.govbeilstein-journals.org These factors often lead to higher selectivity for the desired ortho-isomer and reduced formation of byproducts compared to batch reactions.

A potential flow synthesis for this compound would start with phenyl nonanoate. A solution of this precursor would be pumped through a photochemically transparent reactor coiled around a UV light source (e.g., a 254 nm LED). nih.gov The use of aqueous micellar media, with surfactants such as cetrimonium bromide (CTAB), can further enhance efficiency and selectivity by confining the radical pair. nih.gov This combination of flow technology and micellar chemistry represents a green and efficient route for producing 2-acylphenols. nih.gov

| Parameter | Typical Value/Condition | Rationale |

| Reactor Type | Capillary (PFA/FEP Tubing) | Allows for excellent light penetration and high surface-area-to-volume ratio. beilstein-journals.org |

| Precursor | Phenyl nonanoate | Phenolic ester required for Fries rearrangement. |

| Light Source | UV LED (e.g., 254 nm) | Provides the energy for the photochemical rearrangement. nih.gov |

| Solvent System | Aqueous micellar medium (e.g., with CTAB) | Enhances reaction rate and selectivity through confinement effects. nih.gov |

| Residence Time | Minutes to hours | Precisely controlled by flow rate and reactor volume to optimize conversion and yield. nih.gov |

| Temperature | Ambient | Photochemical reactions are often less dependent on high temperatures. researchgate.net |

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. nih.gov The synthesis of this compound can be envisioned through two primary biocatalytic strategies: regioselective hydroxylation of a precursor ketone or an enzymatic Friedel-Crafts acylation.

Regioselective Hydroxylation : This pathway would involve the direct hydroxylation of 1-phenylnonan-1-one at the ortho-position of the aromatic ring. This is a challenging chemical transformation that can be achieved with high precision using specific enzymes. nih.govresearchgate.net

Enzymatic Friedel-Crafts Acylation : This route involves the direct acylation of phenol with a nonanoyl-group donor (e.g., nonanoyl-CoA). While less common, enzymes capable of catalyzing Friedel-Crafts-type reactions are being discovered and engineered. nih.govchemistryviews.org

These biocatalytic methods avoid the harsh reagents and conditions often associated with chemical hydroxylation or Friedel-Crafts reactions, such as strong Lewis acids. nih.govwikipedia.org

Characterization of Enzymes Involved in Biosynthesis

Several classes of enzymes are capable of catalyzing the key hydroxylation step required for the synthesis of this compound. These "oxygenating biocatalysts" are of significant interest for their ability to perform selective C-H oxyfunctionalization. nih.gov

Cytochrome P450 Monooxygenases (P450s) : This superfamily of heme-containing enzymes is renowned for its ability to hydroxylate a vast array of non-activated C-H bonds. nih.govresearchgate.net They typically require a cofactor like NADPH and a reductase partner to transfer electrons for the activation of molecular oxygen. nih.gov

Unspecific Peroxygenases (UPOs) : These fungal enzymes are considered functional hybrids of peroxidases and P450s. researchgate.net A key advantage is their use of hydrogen peroxide (H₂O₂) as the oxidant instead of requiring a complex cofactor regeneration system, making them highly attractive for industrial applications. nih.gov

Dioxygenases : These enzymes, such as Rieske-type dioxygenases, incorporate both atoms of molecular oxygen into the substrate. nih.govresearchgate.net

Tyrosinases and Laccases : These copper-containing enzymes can hydroxylate phenols, although their substrate scope and regioselectivity can vary. nih.govresearchgate.net

For the acylation route, enzymes like squalene-hopene cyclase (SHC) and its variants have been shown to catalyze intramolecular Friedel-Crafts-type alkylations, suggesting the potential for engineering enzymes to perform intermolecular acylations. chemistryviews.org

Biotransformation Pathways and Substrate Specificity

A hypothetical biotransformation pathway for producing this compound would involve introducing a host microorganism, such as E. coli or Saccharomyces cerevisiae, to the precursor compound 1-phenylnonan-1-one. This host would be engineered to express a specific hydroxylating enzyme, like a P450 monooxygenase. The microbial cells would take up the precursor and, within the cytoplasm, the enzyme would catalyze the regioselective hydroxylation at the C-2 position of the phenyl ring to yield the final product.

The substrate specificity of these enzymes is a critical factor. While some P450s have a very narrow substrate range, others are more promiscuous and can accept a variety of synthetic molecules. nih.gov The successful implementation of this pathway would depend on identifying or engineering an enzyme that recognizes 1-phenylnonan-1-one as a substrate and selectively hydroxylates the desired position.

| Enzyme Class | Typical Substrates | Cofactor/Co-substrate | Potential for Synthesis |

| Cytochrome P450s | Alkanes, aromatics, steroids | NADPH/O₂ | High potential for regioselective hydroxylation of 1-phenylnonan-1-one. researchgate.net |

| Unspecific Peroxygenases | Aromatic compounds, alkanes | H₂O₂ | Simpler process due to H₂O₂ use; good potential for aryl hydroxylation. nih.gov |

| Tyrosinases | Phenols, catechols | O₂ | Can hydroxylate phenolic rings, but may lead to over-oxidation. nih.gov |

| Squalene-hopene cyclase | Terpenoids, geranyl phenyl ether | None | Potential for engineering to catalyze Friedel-Crafts acylation of phenol. chemistryviews.org |

Genetic Engineering Approaches for Enhanced Bioproduction

To achieve industrially relevant titers of this compound, the host microorganism must be metabolically engineered. Drawing from successful strategies for producing other aromatic ketones and polyketides, several genetic modifications could be implemented. nih.govlbl.gov

Enzyme Overexpression : The gene encoding the chosen hydroxylating enzyme (e.g., a P450) would be placed under the control of a strong, inducible promoter to ensure high levels of protein expression. nih.gov

Cofactor Regeneration : For cofactor-dependent enzymes like P450s, engineering the host's central metabolism to increase the intracellular pool of NADPH is crucial for maintaining high catalytic activity. nih.gov

Elimination of Competing Pathways : Knocking out genes responsible for the degradation of the precursor or product, or those that lead to the formation of unwanted byproducts, can significantly increase the final yield. lbl.gov

Enhanced Precursor Supply : If the entire pathway is constructed within the host, upstream pathways can be engineered to boost the availability of precursors like phenol and nonanoyl-CoA. nih.gov

These genetic engineering strategies, combined with optimization of fermentation conditions, are essential for developing a robust and efficient bioproduction platform. lbl.gov

Derivatization and Analogue Synthesis of this compound

The presence of two reactive functional groups—a phenolic hydroxyl and a ketone—makes this compound a versatile scaffold for the synthesis of diverse analogues. Derivatization can be used to modify the molecule's physical, chemical, and biological properties. nih.gov

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for modification, commonly through O-alkylation to form ethers or O-acylation to form esters. nih.gov These reactions transform the acidic phenol into a neutral functional group, which can profoundly alter its characteristics.

O-Alkylation : This reaction involves converting the hydroxyl group into an ether (-OR). A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

O-Acylation : This involves the conversion of the hydroxyl group into an ester (-OCOR). This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. nih.gov The base neutralizes the acidic byproduct (e.g., HCl) and can also act as a catalyst. This method can be used to introduce a wide variety of acyl groups.

| Modification Type | Reagents | Product Functional Group |

| O-Alkylation | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Ether (-OR) |

| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base (e.g., Pyridine) | Ester (-OCOR) |

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of analogues based on the this compound core structure.

Alterations to the Alkyl Chain and Ketone Moiety

The chemical reactivity of this compound offers several pathways for structural modification, focusing on its two primary functional components: the nine-carbon alkyl chain and the ketone group. These transformations allow for the synthesis of a diverse range of derivatives.

The most reactive position on the long alkyl chain is the α-carbon (the carbon atom adjacent to the carbonyl group). This position is susceptible to functionalization through reactions like the Mannich reaction. The Mannich reaction is a three-component condensation involving the α-carbon of the ketone, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. The ketone, in its enol form, attacks the iminium ion, resulting in the aminoalkylation of the α-carbon and forming a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgnih.gov These Mannich bases are valuable synthetic intermediates themselves. thermofisher.com

The ketone moiety is also a prime site for chemical alteration. A common transformation is the reduction of the carbonyl group to a secondary alcohol, yielding 1-(2-hydroxyphenyl)nonan-1-ol. This reduction can be efficiently achieved using metal hydride reagents like sodium borohydride (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reagent to the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.org The resulting alkoxide intermediate is then protonated during a workup step (often with water or a dilute acid) to give the final alcohol product. libretexts.orgkhanacademy.org

Furthermore, the carbonyl group can undergo addition-elimination (condensation) reactions with nitrogen-based nucleophiles. libretexts.org For instance, reaction with hydroxylamine (NH₂OH) replaces the carbonyl oxygen with a C=N-OH group, forming a product known as an oxime. bham.ac.ukthermofisher.com Similarly, reacting the ketone with hydrazine or its derivatives (like 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. bham.ac.uknih.gov These reactions are typically catalyzed by acid and proceed via an initial nucleophilic addition to the carbonyl carbon, followed by the dehydration (elimination of a water molecule) of the resulting hemiaminal intermediate to form the stable C=N double bond. nih.gov

| Transformation Type | Target Moiety | Key Reagents | Product Class | Reaction Name |

|---|---|---|---|---|

| Aminoalkylation | α-Carbon of Alkyl Chain | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | β-Amino Ketone (Mannich Base) | Mannich Reaction wikipedia.orgmdpi.com |

| Reduction | Ketone Carbonyl | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Hydride Reduction chemistrysteps.comorganic-chemistry.org |

| Condensation | Ketone Carbonyl | Hydroxylamine (NH₂OH) | Oxime | Oxime Formation bham.ac.ukkhanacademy.org |

| Condensation | Ketone Carbonyl | Hydrazine (H₂NNH₂) | Hydrazone | Hydrazone Formation bham.ac.uknih.gov |

Introduction of Heteroatoms and Ring Systems

The structure of this compound, featuring a nucleophilic phenolic hydroxyl group in proximity to an electrophilic ketone, makes it an excellent precursor for synthesizing various heterocyclic compounds. These syntheses inherently involve the introduction of heteroatoms—typically oxygen and nitrogen—and the formation of new ring systems.

Nitrogen heteroatoms can be readily introduced through the reactions described previously. The formation of oximes and hydrazones introduces a C=N bond, incorporating nitrogen into the molecular structure. bham.ac.uknih.gov The Mannich reaction also introduces a nitrogen atom at the α-position of the alkyl chain, providing a versatile handle for further chemical modifications or for influencing the molecule's biological properties. wikipedia.orgnih.gov

The synthesis of oxygen-containing heterocycles is a hallmark of 2-hydroxyaryl ketone chemistry. tandfonline.com These compounds are ideal starting materials for producing chromanones (dihydrobenzopyran-4-ones) and related flavonoids. tandfonline.comorganic-chemistry.org One common strategy involves an intramolecular cyclization reaction where the phenolic oxygen acts as a nucleophile. nih.gov For example, modifications to the α-carbon of the nonanoyl chain can create a suitable electrophile, which is then attacked by the phenoxide ion (formed under basic conditions) to close the ring and form a six-membered heterocycle. While the synthesis of flavanones often proceeds via a chalcone intermediate derived from a 2'-hydroxyacetophenone, various methods exist for the cyclization of 2'-hydroxyaryl ketones to form the chroman-4-one core. nih.govsemanticscholar.orgnih.gov These methods can involve base-mediated aldol condensations or other cyclization strategies that lead to substituted chromanones. acs.org

The combination of these reactions allows for the construction of more complex heterocyclic systems. For example, a derivative of this compound could first undergo a Claisen-Schmidt condensation with an aromatic aldehyde at its α-methylenic position to form an α,β-unsaturated ketone (a chalcone analogue). indexcopernicus.cominnovareacademics.in This intermediate, containing the characteristic 2-hydroxyphenyl moiety, can then undergo oxidative cyclization using reagents like iodine in DMSO to yield a flavone, a class of compounds with significant biological interest. semanticscholar.orgindexcopernicus.cominnovareacademics.in

| Reaction Type | Heteroatom(s) Introduced | Key Reagents/Process | Resulting Ring System | Starting Material Class |

|---|---|---|---|---|

| Intramolecular Cyclization | Oxygen | Base-mediated reaction (e.g., after α-functionalization) | Chroman-4-one organic-chemistry.orgnih.gov | 2-Hydroxyaryl Ketone |

| Oxidative Cyclization | Oxygen | Iodine/DMSO | Flavone semanticscholar.orgindexcopernicus.com | 2'-Hydroxychalcone |

| Condensation/Cyclization | Nitrogen, Oxygen | Hydroxylamine followed by rearrangement | (Potentially leading to N-containing heterocycles) | 2-Hydroxyaryl Ketone |

Biological Activities and Mechanistic Studies of 1 2 Hydroxyphenyl Nonan 1 One

Antimicrobial Activity of 1-(2-Hydroxyphenyl)nonan-1-one

The antimicrobial potential of this compound can be inferred from the broader class of phenolic compounds and their derivatives, which have been recognized for their ability to control microbial growth for over a century. nih.gov The structure of this compound, featuring a hydroxyl group ortho to a nonanoyl group on a benzene (B151609) ring, suggests potential interactions with microbial cells, leading to growth inhibition or cell death.

The antibacterial activity of phenolic compounds is influenced by their chemical structure, including the nature and position of substituents on the aromatic ring. mdpi.com Research on related 2-hydroxyacetophenone (B1195853) derivatives and other phenolic ketones indicates a spectrum of activity against both Gram-positive and Gram-negative bacteria.

Studies on various naturally occurring phenols and their derivatives have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus epidermidis. nih.gov For instance, the antibacterial activity of benzyl (B1604629) bromide derivatives has been shown to be effective against Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov While direct data for this compound is not available, the established activity of similar phenolic structures suggests its potential as an antibacterial agent against Gram-positive organisms.

Gram-negative bacteria, with their protective outer membrane, often exhibit greater resistance to antimicrobial agents. However, certain phenolic compounds have shown activity against these challenging pathogens. For example, some benzyl bromide derivatives have demonstrated moderate activity against Gram-negative bacteria. nih.gov The lipophilic nature of the nonanoyl side chain of this compound could potentially facilitate its passage through the outer membrane of Gram-negative bacteria, although this remains to be experimentally verified.

Table 1: Antibacterial Activity of Structurally Related Phenolic Compounds This table presents data on compounds structurally related to this compound to infer its potential activity.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Benzyl Bromides | Staphylococcus aureus | High | nih.gov |

| Benzyl Bromides | Streptococcus pyogenes | High | nih.gov |

| Benzyl Bromides | Enterococcus faecalis | High | nih.gov |

| Benzyl Bromides | Gram-negative bacteria | Moderate | nih.gov |

| Phenolic Compounds | Staphylococcus epidermidis | Active | nih.gov |

| Phenolic Compounds | Pseudomonas aeruginosa | Active | nih.gov |

The mechanisms by which phenolic compounds exert their antibacterial effects are multifaceted and not yet fully understood. nih.gov A primary proposed mechanism involves the disruption of the cytoplasmic membrane's integrity. This can lead to increased permeability, leakage of intracellular contents, and dissipation of the proton motive force, ultimately resulting in cell death. nih.gov Aromatic alcohols, for instance, have been shown to increase the permeability of the cytoplasmic membrane in E. coli. nih.gov The lipophilic character of the alkyl chain in this compound likely plays a crucial role in its interaction with and disruption of the bacterial cell membrane. Furthermore, linalool, a monoterpene alcohol, has been shown to destroy cell structure and expel cytoplasmic content in Shewanella putrefaciens. mdpi.com

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which confers increased resistance to antimicrobial agents. nih.gov The inhibition of biofilm formation is a key strategy in combating persistent bacterial infections. Raspberry ketone (4-(p-hydroxyphenyl)-2-butanone), a structurally related compound, has been identified as a promising agent for inhibiting biofilm formation in Salmonella enterica Typhimurium. mdpi.comnih.gov Its mechanism of action involves interference with multiple cellular processes, including the synthesis of curli, which are important components of the biofilm matrix. mdpi.com

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov The inhibition of QS is therefore an attractive target for antimicrobial therapy. While direct evidence for this compound is lacking, the structural similarities to other phenolic compounds that interfere with QS signaling suggest that it may also possess such activity. nih.govnih.gov

Table 2: Anti-Biofilm Activity of a Structurally Related Compound

| Compound | Organism | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Raspberry Ketone | Salmonella enterica Typhimurium | Inhibition of biofilm formation | Interference with curli synthesis and other cellular processes | mdpi.comnih.gov |

In addition to antibacterial activity, phenolic compounds and their derivatives have also been investigated for their efficacy against pathogenic fungi.

Studies on benzyl bromide derivatives have shown high activity against fungi. nih.gov Specifically, certain ketone derivatives have demonstrated moderate activity against Candida albicans. nih.gov Research on endophytic fungi has also led to the isolation of ketone and ketone derivatives with antifungal properties. researchgate.net While specific data for this compound is not available, the general antifungal potential of this class of compounds is evident. For instance, some synthetic ketones have been evaluated for their antifungal activity against various fungal strains. nih.gov

Table 3: Antifungal Activity of Structurally Related Compounds

| Compound Class/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Benzyl Bromides | Fungi | High | nih.gov |

| Ketone Derivatives | Candida albicans | Moderate | nih.gov |

| Synthetic Ketones | Various fungi | Active | nih.gov |

Antifungal Efficacy against Pathogenic Fungi

Inhibition of Fungal Spore Germination

There is currently no specific scientific evidence available in the reviewed literature detailing the effects of this compound on the inhibition of fungal spore germination. While research exists on the antifungal properties of other molecules containing a 2-hydroxyphenyl moiety, these findings cannot be directly attributed to this compound without specific experimental data.

Disruption of Fungal Cell Wall and Membrane Integrity

No research studies were identified that specifically investigate the impact of this compound on the integrity of fungal cell walls or membranes. The mechanism of action regarding its potential antifungal activity, including any disruptive effects on these critical fungal structures, remains uncharacterized in the scientific literature.

Antiviral and Antiprotozoal Potential

Following a thorough review of available scientific data, no evidence was found to suggest that this compound has been evaluated for its antiviral or antiprotozoal potential. Research into these specific biological activities for this compound appears to be absent from the current body of scientific literature.

Anti-inflammatory Properties of this compound

Modulation of Inflammatory Mediators and Cytokines

There is a lack of available scientific studies investigating the effects of this compound on the modulation of inflammatory mediators and cytokines. Consequently, its potential to influence the production or activity of key signaling molecules in the inflammatory response is unknown.

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX, LOX)

No specific research data could be located regarding the inhibitory effects of this compound on the activity of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). While other phenolic compounds have been studied for such properties, this specific compound has not been the subject of such investigations according to the available literature.

Cellular and Molecular Targets in Immune Cells

No specific studies detailing the interaction of this compound with immune cells such as lymphocytes or macrophages have been identified. nih.govnih.gov Research has not yet elucidated its molecular targets within these cells or its effects on immune signaling cascades and cytokine production. nih.gov

Antioxidant Capacities and Free Radical Scavenging Mechanisms

While phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are known for their antioxidant properties, specific quantitative data on the antioxidant capacity of this compound is not available. nih.govsciensage.infonih.gov

Reactivity with Reactive Oxygen Species (ROS)

There are no published studies measuring the direct reactivity of this compound with specific reactive oxygen species. Standard antioxidant assays that quantify such activity, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay, have not been reported for this compound. nih.govnih.govmdpi.com

Activation of Endogenous Antioxidant Defense Systems

The potential for this compound to activate endogenous antioxidant systems, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, remains uninvestigated. nih.govmdpi.com The Nrf2 pathway is a key regulator of cellular redox homeostasis, and its activation leads to the transcription of numerous antioxidant and detoxification enzymes. nih.govnih.gov However, no research has demonstrated that this compound can induce Nrf2 translocation to the nucleus or promote the expression of downstream genes like heme oxygenase-1 (HO-1) or glutamate-cysteine ligase. researchgate.netresearchgate.net

Receptor Interactions and Signaling Pathway Modulations

Information regarding the interaction of this compound with cellular receptors and its influence on signaling pathways is absent from the scientific literature.

Investigation of Specific Receptor Binding Affinities

No data exists on the binding affinity (such as Ki or Kd values) of this compound for any specific biological receptor. nih.govresearchgate.net Studies to screen this compound against common receptor targets have not been published.

Downstream Cellular Responses and Gene Expression Changes

As no receptor interactions have been identified, there is consequently no information on downstream cellular responses or changes in gene expression modulated by this compound. Studies investigating its impact on major signaling pathways like mitogen-activated protein kinase (MAPK) or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) have not been conducted. mdpi.comresearchgate.netnih.gov

Other Potential Biological Roles and Pharmacological Implications

Enzyme Inhibition or Activation Studies

No studies detailing the inhibitory or activating effects of this compound on specific enzymes have been identified in the current body of scientific literature.

Cell Cycle Regulation and Apoptosis Induction in specific contexts

There is no available research data to suggest that this compound has been investigated for its role in regulating the cell cycle or inducing apoptosis in any specific cell line or biological context.

Interaction with Membrane Systems and Ion Channels

Information regarding the interaction of this compound with biological membrane systems or its potential to modulate ion channel activity is not present in the available scientific literature.

Structure Activity Relationship Sar Studies of 1 2 Hydroxyphenyl Nonan 1 One and Its Analogues

Impact of Phenolic Hydroxyl Group Modifications on Bioactivity

Role of Ortho-Substitution in Phenolic Ring

The placement of the hydroxyl group at the ortho-position (C2) relative to the nonanoyl chain in 1-(2-hydroxyphenyl)nonan-1-one is of particular importance. This ortho-arrangement can lead to the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the ketone. This interaction can influence the molecule's conformation, lipophilicity, and the acidity of the phenolic proton, thereby affecting its interaction with biological targets.

Studies on related acetophenone derivatives have shown that the position of substituents on the phenolic ring significantly impacts their biological effects, such as enzyme inhibition. For instance, in a series of 2-hydroxy-3-nitroacetophenones, the position of a fluorine atom on a linked phenylsulfonyl ring dictated the potency of α-glucosidase inhibition, with the ortho-substituted analogue showing the strongest activity mdpi.com. This highlights that substitutions ortho to the primary functional groups can sterically and electronically influence the molecule's binding capabilities. In the context of antioxidant activity, the presence of hydroxyl groups on an aromatic ring is crucial, and their relative positions play a key role in the compound's ability to scavenge free radicals nih.gov.

Effects of Methylation, Glycosylation, or Esterification

Modification of the phenolic hydroxyl group through common biochemical reactions like methylation, glycosylation, or esterification can profoundly alter the bioactivity of this compound analogues.

Methylation: Replacing the hydrogen of the hydroxyl group with a methyl group (O-methylation) typically reduces or abolishes antioxidant activity. This is because the hydrogen-donating ability of the phenol (B47542), which is key to radical scavenging, is lost. In studies of flavonoids, another class of phenolic compounds, methylation of hydroxyl groups was found to modulate anti-inflammatory activity mdpi.com.

Glycosylation: The attachment of a sugar moiety to the hydroxyl group (glycosylation) generally increases the water solubility of the compound while potentially decreasing its ability to permeate cell membranes. In a study on dehydrozingerone, a structural analogue, the synthesis of its 4-O-β-D-glucopyranoside derivative was explored to modify its physicochemical properties nih.gov. Glycosylation can serve as a metabolic switch, rendering a compound inactive until the sugar is cleaved by enzymes at a specific site of action.

Esterification: Converting the hydroxyl group into an ester can increase the lipophilicity of the parent compound. This modification can enhance absorption and distribution in biological systems. For hydroxyphenylacetic acids, esterification with alkyl chains of varying lengths was shown to increase lipophilicity and modulate antioxidant and antibacterial activities nih.gov.

The following table summarizes the general effects of these modifications on the bioactivity of phenolic compounds.

| Modification | Effect on Phenolic -OH | General Impact on Bioactivity |

| Methylation | Blocks H-donation | Decreased antioxidant activity |

| Glycosylation | Increases hydrophilicity | Altered solubility and bioavailability |

| Esterification | Increases lipophilicity | Enhanced membrane permeability |

Influence of Alkyl Chain Length and Saturation on Biological Efficacy

The nonyl (nine-carbon) alkyl chain of this compound is a major determinant of its lipophilicity and, consequently, its interaction with biological membranes and protein binding sites.

Optimal Nonyl Chain Length for Specific Activities

The length of the alkyl side chain in phenolic compounds is a critical factor for their biological efficacy, with an optimal length often observed for specific activities. This is frequently attributed to a "cut-off effect," where increasing lipophilicity enhances activity up to a certain point, after which it may decrease due to poor water solubility or steric hindrance at the target site.

For instance, in the gingerol series of compounds, which share the hydroxyphenyl ketone scaffold, the length of the alkyl chain significantly influences their biological activities nih.govbohrium.comresearchgate.net. Studies have shown that increasing the alkyl chain length from that of 6-gingerol up to twelve carbons can lead to an increase in certain activities nih.gov. Similarly, for N-alkyl nicotinamide derivatives, antifungal activity against various fungi was found to be dependent on the alkyl chain length, with tetradecyl (C14) being optimal in some cases researchgate.net. Research on N-alkyl-β-D-glycosylamine derivatives also demonstrated that the length of the alkyl chain influenced antifungal properties nih.gov.

This suggests that the nonyl chain of this compound may be optimal for certain biological targets but could be modified to enhance efficacy against others.

The table below shows the effect of alkyl chain length on the anti-platelet aggregation activity of synthetic gingerol analogues, demonstrating the importance of this structural feature.

| Compound (Gingerol Analogue) | Alkyl Chain Length | Inhibition of Platelet Aggregation (%) |

| 8a | 4 | 56.3 |

| 8b | 5 | 78.2 |

| 8c | 6 | 85.1 |

| 8d | 7 | 89.4 |

| 8e | 8 | 92.6 |

| 8f | 9 | 95.7 |

| Data adapted from a study on synthetic gingerol analogues, illustrating the trend of increasing activity with longer alkyl chains against arachidonic acid-induced platelet aggregation nih.gov. |

Introduction of Double Bonds or Branching

Introducing unsaturation (double bonds) or branching into the alkyl chain can also significantly modulate bioactivity.

Double Bonds: The presence of an α,β-unsaturated ketone moiety, as seen in shogaols (the dehydrated form of gingerols), often enhances certain biological activities mdpi.comnih.gov. This functional group can act as a Michael acceptor, enabling covalent interaction with nucleophilic residues (like cysteine) in proteins and enzymes jchemrev.comresearchgate.net. This covalent modification can lead to potent and often irreversible inhibition of target proteins. Studies comparing gingerols and shogaols have frequently noted the superior potency of shogaols in various assays, attributed to the α,β-unsaturated ketone system tandfonline.comcaldic.com.

Branching: Branching in the alkyl chain can alter the molecule's steric profile and lipophilicity. While less commonly explored for this specific class of compounds, quantitative structure-activity relationship (QSAR) studies on drugs with double alkyl chains have shown that branching affects hydrophobicity and, consequently, biological activity .

Role of the Ketone Moiety in Receptor Binding and Enzymatic Interaction

The ketone group is a pivotal functional group that contributes to the biological activity of this compound through several mechanisms. It is a polar, hydrogen bond-accepting group that can engage in specific interactions with amino acid residues in enzyme active sites or receptor binding pockets.

In many bioactive ketones, this group is essential for their mechanism of action. For example, in curcuminoids, the β-diketone moiety is crucial for their therapeutic effects and is involved in keto-enol tautomerism, which affects the molecule's stability and antioxidant properties nuft.edu.uanih.gov. The α,β-unsaturated ketone in chalcones and shogaols, as mentioned, is a reactive electrophile that can form covalent bonds with biological macromolecules jchemrev.comnih.gov.

For simpler hydroxyphenyl ketones, the ketone's carbonyl oxygen can act as a hydrogen bond acceptor. Docking studies with 2-hydroxyacetophenone (B1195853) derivatives designed as HIV-1 integrase inhibitors suggest that the phenolic hydroxyl and the ketone carbonyl group can coordinate with essential metal ions (like Mg²⁺) in the enzyme's active site, which is a common mechanism for integrase inhibitors nih.govbenthamdirect.com. Similarly, raspberry ketone, another related phenolic ketone, is thought to exert some of its effects by binding to and activating receptors like PPAR-α nih.govselleckchem.com. This indicates that the ketone moiety, in conjunction with the ortho-hydroxyl group, can form a bidentate chelation site crucial for binding to metalloenzymes or receptors.

The table below lists enzymes that are inhibited by various acetophenone derivatives, highlighting the role of this structural class in enzymatic interactions.

| Enzyme | Inhibitor Class | Range of Inhibitory Potency (Ki or IC50) |

| α-Glucosidase | Acetophenone derivatives | 168–304 µM (Ki) |

| Carbonic Anhydrase I/II | Acetophenone derivatives | 556–1044 µM (Ki) |

| Acetylcholinesterase | Acetophenone derivatives | 71–144 µM (Ki) |

| Tyrosinase | Acetophenone derivatives | 74–101 µM (IC50) |

| Data from a study on the enzyme inhibitory effects of various acetophenone derivatives nih.gov. |

Modifications to the Carbonyl Functionality

The carbonyl group (C=O) in this compound is a key feature, contributing to the molecule's polarity and potential for hydrogen bonding. Modifications to this group can significantly impact its interaction with biological targets.

Key modifications and their predicted impact on activity, based on general principles observed in similar molecules, include:

Reduction to a hydroxyl group: Conversion of the ketone to a secondary alcohol would increase the molecule's hydrogen bonding capability but might reduce its binding affinity if the carbonyl oxygen acts as a crucial hydrogen bond acceptor in a specific receptor pocket. This modification also introduces a chiral center, leading to stereoisomers with potentially different activities.

Formation of oximes or hydrazones: Derivatization of the carbonyl group to form an oxime or hydrazone can alter the electronic properties and steric bulk of this region. Such changes can modulate the compound's binding mode and specificity for its target.

Bioisosteric replacement: Replacing the carbonyl group with other functional groups that mimic its steric and electronic properties (bioisosteres), such as a sulfone or a gem-difluoro group, could maintain or enhance biological activity while potentially improving pharmacokinetic properties.

Table 1: Predicted Impact of Carbonyl Modifications on the Activity of this compound Analogues

| Modification | Predicted Effect on Activity | Rationale |

| Reduction to -CH(OH)- | Potentially altered (increased or decreased) | Introduces a hydrogen bond donor and a chiral center. |

| Formation of Oxime (-C=NOH) | Potentially altered | Changes steric and electronic profile, introduces new hydrogen bonding possibilities. |

| Formation of Hydrazone (-C=NNH₂) | Potentially altered | Increases size and hydrogen bonding potential. |

| Replacement with Sulfone (-SO₂-) | Potentially maintained or altered | Acts as a hydrogen bond acceptor but with different geometry. |

Stereochemical Considerations and Enantiomeric Purity

Stereochemistry plays a vital role in the biological activity of many compounds. While this compound itself is achiral, modifications to its structure can introduce chiral centers, making stereochemical considerations crucial.

For instance, if the carbonyl group were reduced to a hydroxyl group, a chiral center would be created at the C1 position, resulting in two enantiomers (R and S). It is highly probable that these enantiomers would exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may have a weaker interaction or no interaction at all.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the key molecular features that govern their biological effects.

Computational Approaches to Predict Activity

For a series of this compound analogues, various computational approaches can be employed to develop predictive QSAR models. These methods typically involve the calculation of molecular descriptors that quantify different aspects of the chemical structure.

Commonly used computational methods include:

Multiple Linear Regression (MLR): This statistical technique is used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity).

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov

The development of a QSAR model for this compound analogues would involve the following steps:

Data Set Preparation: A series of analogues with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule.

Model Building: Using statistical methods like MLR or machine learning algorithms, a mathematical equation relating the descriptors to the biological activity would be generated.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Connectivity Indices (e.g., Chi indices) | Branching and shape of the molecule |

| Geometrical | Surface Area (SASA) | Molecular surface accessible to a solvent |

| Electronic | Dipole Moment (DM), Partial Charges | Distribution of electrons in the molecule |

| Lipophilicity | LogP | Hydrophobicity of the molecule |

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling can be used to identify the key features of this compound and its analogues that are essential for their activity.

Based on the structure of this compound, the key pharmacophoric features are likely to include:

A Hydrogen Bond Donor: The hydroxyl group on the phenyl ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen.

An Aromatic Ring: The phenyl group, which can engage in pi-pi stacking or hydrophobic interactions.

A Hydrophobic Feature: The long nonanoyl alkyl chain.

The spatial arrangement of these features is critical for optimal interaction with a biological target. A pharmacophore model would define the precise 3D arrangement of these features, including the distances and angles between them. This model could then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. The development of such models often involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

Analytical Methodologies for the Detection and Quantification of 1 2 Hydroxyphenyl Nonan 1 One

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. For a compound like 1-(2-Hydroxyphenyl)nonan-1-one, with its moderate polarity and relatively high molecular weight, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of phenolic compounds. researchgate.netmdpi.comnih.gov For this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method would involve a C18 (octadecyl silica) column, which provides excellent separation for compounds of moderate polarity. researchgate.net The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape and resolution. sielc.comusda.gov Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the hydroxyphenyl chromophore exhibits maximum absorbance. nih.gov For enhanced sensitivity and selectivity, a fluorescence detector can be employed, exploiting the natural fluorescence of the phenolic group. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | usda.gov |

| Gradient | 50% to 95% B over 20 minutes | General Practice |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | DAD at 275 nm or Fluorescence (Ex: 275 nm, Em: 310 nm) | nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the separation of volatile and semi-volatile compounds. libretexts.org Due to the presence of the polar hydroxyl group, this compound has limited volatility and may exhibit poor peak shape due to interactions with the stationary phase. Therefore, derivatization is typically required prior to GC analysis to convert the polar -OH group into a less polar, more volatile moiety. nih.govmdpi.comresearchgate.net

Common derivatization agents for phenolic compounds include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. biorxiv.org Another approach is derivatization with reagents like pentafluorobenzyl bromide (PFBBr) to form PFB ethers. researchgate.net After derivatization, the compound can be readily analyzed on a nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is preferred for definitive identification. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is particularly well-suited for the analysis of lipids and other moderately polar compounds. nih.govmdpi.com For this compound, SFC offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. nih.gov

In a typical SFC separation, supercritical CO2 is used as the main mobile phase, with a small amount of a polar organic solvent, such as methanol, added as a modifier to increase the mobile phase's solvating power and improve peak shape. researchgate.net The separation would likely be performed on a polar stationary phase. Due to the novelty and specialized nature of SFC, specific applications for hydroxyphenyl alkanones are less documented, but the technique holds promise for efficient separation in this compound class. nih.govmdpi.com

Mass Spectrometry (MS) Techniques for Identification and Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with a chromatographic separation technique, it provides a powerful platform for the analysis of complex mixtures.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the trace-level quantification of this compound in complex matrices, such as biological fluids or environmental samples. nih.govresearchgate.net

For analysis, an electrospray ionization (ESI) source would typically be used, likely in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion. In tandem MS, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and low detection limits can be achieved. thermofisher.com This approach is also highly valuable for metabolite profiling, where the aim is to identify and quantify metabolic products of this compound. nih.govnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | As per HPLC method (Section 6.1.1) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | General Practice |

| Precursor Ion (Q1) | [M-H]⁻ | General Practice |

| Product Ions (Q3) | Fragments characteristic of the molecule | General Practice |

| Analysis Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |

GC-MS for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov As discussed in the GC section, this compound would require derivatization prior to analysis. researchgate.netbiorxiv.org The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization (EI).

The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for confident identification. mdpi.com GC-MS provides excellent chromatographic resolution and is highly effective for separating isomers and identifying unknown compounds in a sample. sigmaaldrich.com The combination of retention time and mass spectrum offers a high degree of certainty in the identification of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (molecular formula C₁₅H₂₂O₂), the theoretical exact masses of its common adducts can be calculated with high precision. These precise measurements are crucial for its identification in complex matrices.

Interactive Data Table: Theoretical Exact Masses for HRMS Analysis

| Ion/Adduct | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₁₅H₂₃O₂⁺ | 235.1693 |

| [M+Na]⁺ (Sodium Adduct) | C₁₅H₂₂O₂Na⁺ | 257.1512 |

| [M+K]⁺ (Potassium Adduct) | C₁₅H₂₂O₂K⁺ | 273.1252 |

Beyond determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the compound's structure through characteristic fragmentation patterns. For this compound, two primary fragmentation pathways typical for alkyl phenyl ketones are expected under ionization. nih.gov

Alpha-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the first carbon of the nonanoyl chain. This results in the formation of a stable benzoyl cation.

McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (in this case, oct-1-ene).

Interactive Data Table: Expected HRMS Fragmentation Products

| Fragmentation Pathway | Resulting Ion Structure | Ion Formula | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| Alpha-Cleavage | 2-hydroxybenzoyl cation | C₇H₅O₂⁺ | 121.0284 |

| McLafferty Rearrangement | Radical cation of 1-(2-hydroxyphenyl)ethen-1-ol | C₈H₈O₂⁺• | 136.0524 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For this compound, the expected chemical shifts are predictable based on the electronic environment of each nucleus. The aromatic protons are deshielded and appear downfield, while the aliphatic protons of the nonanoyl chain appear upfield. The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable. libretexts.org The intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen causes a significant downfield shift for this proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | ~12.0 | Singlet (broad) | 1H |

| Aromatic H (ortho to C=O) | ~7.7 | Doublet of doublets (dd) | 1H |

| Aromatic H (para to C=O) | ~7.4-7.5 | Triplet of doublets (td) | 1H |

| Aromatic H (ortho to OH) | ~7.0 | Doublet (d) | 1H |

| Aromatic H (meta to C=O) | ~6.8-6.9 | Triplet (t) | 1H |

| -CH₂- (α to C=O) | ~3.0 | Triplet (t) | 2H |

| -CH₂- (β to C=O) | ~1.7 | Quintet | 2H |

| -(CH₂)₅- | ~1.2-1.4 | Multiplet (broad) | 10H |

| Terminal -CH₃ | ~0.9 | Triplet (t) | 3H |